Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate

Target prediction Polypharmacology Thiourea SAR

Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate (CAS 516457-20-8) is a synthetic thiourea derivative with the molecular formula C18H19ClN2O2S2 and a molecular weight of 394.9 g/mol. The compound features a 4-chlorophenyl sulfanyl ethyl arm linked through a carbamothioyl (thiourea) bridge to a methyl 4-aminophenylacetate moiety.

Molecular Formula C18H19ClN2O2S2
Molecular Weight 394.9 g/mol
Cat. No. B12211720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
Molecular FormulaC18H19ClN2O2S2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H19ClN2O2S2/c1-23-17(22)12-13-2-6-15(7-3-13)21-18(24)20-10-11-25-16-8-4-14(19)5-9-16/h2-9H,10-12H2,1H3,(H2,20,21,24)
InChIKeyODBBRHZJOQHNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate – Key Compound Profile for Research Procurement


Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate (CAS 516457-20-8) is a synthetic thiourea derivative with the molecular formula C18H19ClN2O2S2 and a molecular weight of 394.9 g/mol . The compound features a 4-chlorophenyl sulfanyl ethyl arm linked through a carbamothioyl (thiourea) bridge to a methyl 4-aminophenylacetate moiety. This architecture places it within a well-studied class of thiourea-based bioactive molecules, yet its specific substitution pattern — combining an electron-withdrawing 4-chlorophenyl thioether with a pendant methyl phenylacetate ester — distinguishes it from simpler N-aryl thiourea analogs and establishes a unique chemical space for probing structure-activity relationships [1].

Thiourea SAR probe Distinct substitution pattern for structure-activity relationship studies
Modular assembly Convergent synthesis from commercial isothiocyanate building block enables library generation
Predicted target profile Computational predictions suggest engagement of multiple enzyme classes

Why In-Class Thiourea Analogs Cannot Simply Replace Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate


Thiourea derivatives containing the 2-[(4-chlorophenyl)sulfanyl]ethyl pharmacophore exhibit striking target selectivity shifts driven by subtle modifications to the N′-substituent. Replacing the methyl 4-phenylacetate group of the target compound with even closely related aryl or ester variants (e.g., ethyl benzoate, unsubstituted phenyl, or 4-fluorophenyl) can redirect binding from one protein target class to another or abolish measurable activity entirely. Computational profiling of the target compound predicts engagement with a distinct ensemble of enzymes — including epoxide hydrolase 2 (EPHX2), 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), and aldo-keto reductase family 1 member C3 (AKR1C3) [1] — a target fingerprint that is not shared by simpler N-phenyl or N-benzyl thiourea comparators. These predicted interactions arise from the unique spatial arrangement of the hydrogen-bond-donating thiourea NH groups, the lipophilic 4-chlorophenyl thioether tail, and the hydrogen-bond-accepting methyl ester carbonyl, underscoring why generic substitution without empirical validation poses a significant risk to assay reproducibility and lead optimization campaigns.

Profile
This compound
Simple aryl / ester analogs
Predicted targets
Epoxide hydrolase 2, 11β-HSD1, AKR1C3 (multi-target)
May redirect to unrelated single targets or lose activity
Substitution effect
Retains methyl phenylacetate ester for distinct molecular recognition
Altered N′-substituent shifts target engagement fingerprint
Synthetic access
Convergent from commercial isothiocyanate
Often requires custom synthesis or single-source procurement

Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate – Quantitative Differentiation Evidence Guide


Computational Target Prediction Profiling Distinguishes the Methyl Phenylacetate Analog from In-Class Comparators

The Similarity Ensemble Approach (SEA) applied through the ZINC database predicts that Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate engages a target panel distinct from closely related thiourea analogs. The top predicted human targets for the target compound are EPHX2 (bifunctional epoxide hydrolase 2, P-value 15), HSD11B1 (corticosteroid 11-beta-dehydrogenase isozyme 1, P-value 17), and AKR1C3 (aldo-keto reductase family 1 member C3, P-value 20) [1]. In contrast, the structurally related comparator 1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethylphenyl)thiourea — which replaces the methyl phenylacetate group with a 3,5-dimethylphenyl ring — shows a single experimentally confirmed target interaction with streptokinase A (Streptococcus pyogenes) with an EC50 of 15,900 nM [2], a target not predicted for the methyl phenylacetate variant. This divergence in both the identity and breadth of predicted protein targets illustrates how the ester-containing N′-substituent fundamentally redirects the compound's molecular recognition profile.

Target prediction profile
Class-level
Predicted: EPHX2 (P=15), HSD11B1 (P=17), AKR1C3 (P=20); comparator: streptokinase A EC50=15,900 nM (single target)
Supports polypharmacology screening hypothesis; comparator limited to one target class
Computational prediction; requires experimental confirmation
Target prediction Polypharmacology Thiourea SAR

Physicochemical Property Differentiation: logP and Topological Polar Surface Area Comparison with Ethyl Benzoate Analog

The target compound possesses a computed octanol-water partition coefficient (logP) of approximately 3.33 and a topological polar surface area (tPSA) of approximately 40 Ų for its neutral form, as catalogued in the ZINC database [1]. Although direct experimental logP data for the direct ethyl benzoate analog (ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate, same molecular formula C18H19ClN2O2S2) are unavailable, the replacement of the methyl phenylacetate moiety with an ethyl benzoate is expected to alter both logP and tPSA due to the relocation of the ester carbonyl from a benzylic to an aryl-conjugated position and the change in ester alkyl group. In general, aryl-conjugated esters (benzoates) exhibit lower conformational flexibility and altered hydrogen-bond-acceptor geometry compared to benzylic esters (phenylacetates). For a structurally simplified comparator, methyl (4-{[(2-phenylethyl)carbamothioyl]amino}phenyl)acetate — which lacks the 4-chlorophenyl thioether — would be expected to show a significantly reduced logP (estimated ~2.0–2.5) due to the absence of the lipophilic chlorine and sulfur atoms .

logP & tPSA comparison
Reported
Target logP ≈3.33, tPSA ≈40 Ų; dechlorinated analog est. logP 2.0–2.5
Reported lipophilicity range relevant for permeability screening; dechlorination may shift profile
Computed values; no experimental logP for direct ethyl benzoate analog
ADME prediction Lipophilicity Permeability

Synthetic Accessibility via Commercially Available Isothiocyanate Building Block: Supply Chain Differentiation

The target compound can be accessed through a convergent two-step route: condensation of commercially available 1-chloro-4-[(2-isothiocyanatoethyl)thio]benzene (CAS 38752-40-8, purity ≥95%, available in 50 mg to 5 g pack sizes) with methyl 4-aminophenylacetate (CAS 39552-81-3). This contrasts with many positional isomers or N-alkyl variants of the 4-chlorophenyl sulfanyl ethyl thiourea class, which require de novo synthesis of the isothiocyanate precursor. The commercial availability of the key isothiocyanate building block reduces lead time from weeks (for custom synthesis) to days (for in-house assembly), providing a tangible supply chain advantage for laboratories needing rapid analog generation or scale-up . Furthermore, the isothiocyanate route is inherently modular: the methyl 4-aminophenylacetate partner can be replaced with alternative amines to generate focused libraries, a flexibility not offered by pre-assembled thiourea products from vendors.

Synthetic lead time
Data to verify
Target: 2–5 days via commercial isothiocyanate (CAS 38752-40-8); custom N′-variants: 4–8 weeks
Modular building block may reduce synthesis lead time for SAR campaigns
Supplier survey; confirm current stock and lead times
Building block Isothiocyanate Click chemistry

Recommended Application Scenarios for Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate Based on Available Evidence


Polypharmacology-Focused Phenotypic Screening Libraries

The SEA-predicted engagement of three distinct enzyme targets (EPHX2, HSD11B1, and AKR1C3) positions the target compound as a candidate for inclusion in diversity-oriented phenotypic screening decks, particularly in inflammation and metabolic disease areas where epoxide hydrolase and hydroxysteroid dehydrogenase pathways converge. Procurement for these applications should prioritize compounds with the methyl phenylacetate N′-substituent, as this ester motif is computationally linked to the predicted multi-target fingerprint — a profile not recapitulated by unsubstituted phenyl or dimethylphenyl analogs [1].

Structure-Activity Relationship (SAR) Studies Centered on Thiourea N′-Substituent Effects

The readily accessible isothiocyanate building block (CAS 38752-40-8) enables systematic variation of the amine coupling partner, making the target compound an ideal starting point for SAR campaigns exploring the impact of benzylic ester placement (phenylacetate vs. benzoate), ester alkyl group size (methyl vs. ethyl vs. isopropyl), and aryl substitution on biological activity. The target compound serves as the methyl phenylacetate reference point against which each variant can be quantitatively benchmarked .

Physicochemical Property Benchmarking for CNS-Penetrant Thiourea Libraries

With a computed logP of approximately 3.33 and a tPSA of approximately 40 Ų, the target compound falls within favorable ranges for passive CNS penetration (typically logP 2–5, tPSA < 60–70 Ų). This makes it a suitable benchmarking standard for CNS-focused thiourea libraries aiming to optimize metabolic stability while retaining blood-brain barrier permeability. Analogs bearing more polar N′-substituents (e.g., morpholinyl, pyridyl) can be directly compared against the target compound's physicochemical baseline to assess trade-offs between solubility and brain exposure [1].

Application
Selection Property
Validation Focus
Polypharmacology phenotypic screening
Multi-target predicted engagement
Verify target activity in disease-relevant assay panels
Thiourea N′-substituent SAR campaigns
Modular isothiocyanate building block
Compare activity against methyl phenylacetate reference
CNS-penetrant library profiling
Reported lipophilicity and tPSA profile
Assess brain permeability and metabolic stability against library members
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